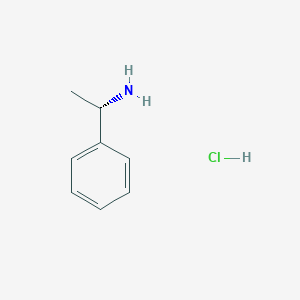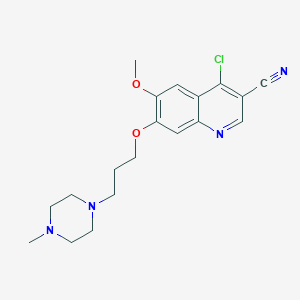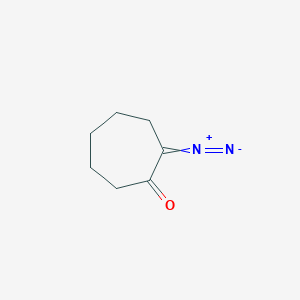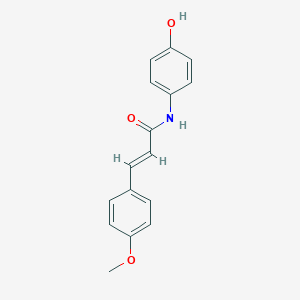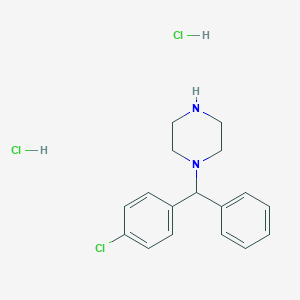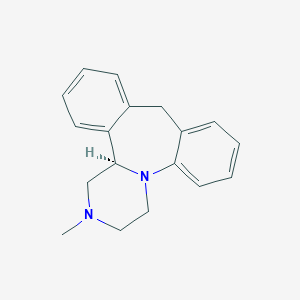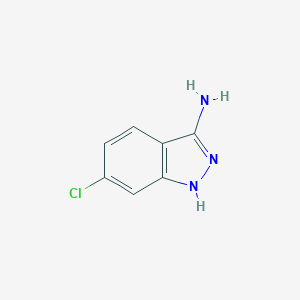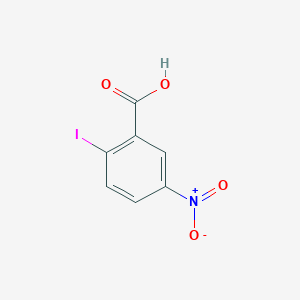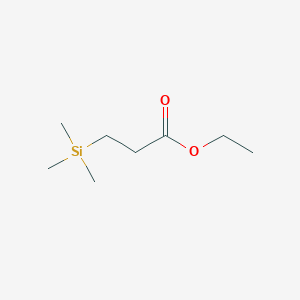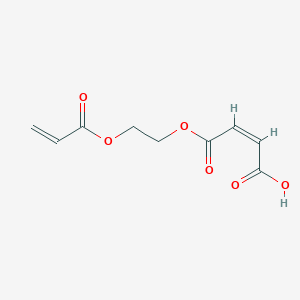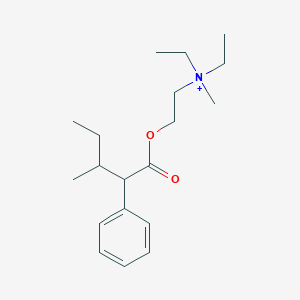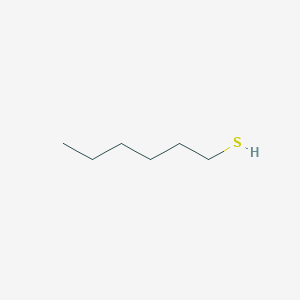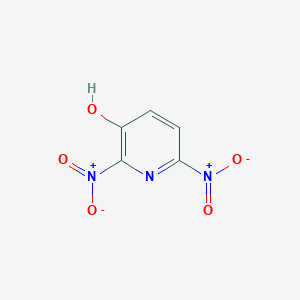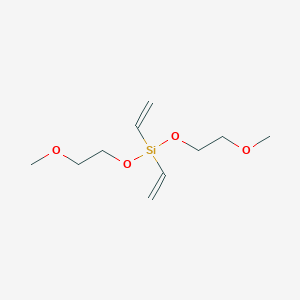
6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound is also known as DVS or Divinylsiloxane-bis-(benzocyclobutene) and is a versatile material that has been used in the development of microelectronic devices, sensors, and other advanced materials.
作用機序
The mechanism of action of 6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane is not well understood. However, it is believed that the unique chemical structure of this compound allows it to interact with other molecules in a specific way. This interaction may be responsible for the various properties and applications of DVS.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of 6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane. However, some studies have suggested that this compound may have antimicrobial properties. Additionally, DVS has been studied for its potential use as a drug delivery system in biomedical applications.
実験室実験の利点と制限
The advantages of using 6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane in lab experiments include its versatility and unique properties. DVS can be used in a variety of applications and can be easily synthesized using standard techniques. However, the limitations of using DVS in lab experiments include its potential toxicity and the need for specialized equipment and techniques for handling and purification.
将来の方向性
There are many potential future directions for research on 6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane. One area of interest is the development of new applications for DVS in fields such as microelectronics and biomedical engineering. Additionally, further research is needed to better understand the mechanism of action and potential toxicity of this compound. Finally, there is a need for the development of new synthesis methods and purification techniques for DVS to improve its efficiency and reduce its environmental impact.
合成法
The synthesis of 6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane involves the reaction of divinylsiloxane and benzocyclobutene. The reaction is typically carried out under an inert atmosphere using a catalyst such as platinum or palladium. The resulting product is a clear, colorless liquid that can be purified using standard techniques such as distillation or chromatography.
科学的研究の応用
The unique properties of 6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane have made it an attractive material for scientific research. This compound has been studied for its potential applications in areas such as microelectronics, sensors, and biomedical engineering. In microelectronics, DVS has been used as a photoresist material for the fabrication of microelectronic devices. In sensors, DVS has been used as a sensing material for the detection of gases and other analytes. In biomedical engineering, DVS has been studied for its potential use as a drug delivery system.
特性
CAS番号 |
17985-63-6 |
|---|---|
製品名 |
6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane |
分子式 |
C10H20O4Si |
分子量 |
232.35 g/mol |
IUPAC名 |
bis(ethenyl)-bis(2-methoxyethoxy)silane |
InChI |
InChI=1S/C10H20O4Si/c1-5-15(6-2,13-9-7-11-3)14-10-8-12-4/h5-6H,1-2,7-10H2,3-4H3 |
InChIキー |
RVDDZBPDNPGWIM-UHFFFAOYSA-N |
SMILES |
COCCO[Si](C=C)(C=C)OCCOC |
正規SMILES |
COCCO[Si](C=C)(C=C)OCCOC |
その他のCAS番号 |
17985-63-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



